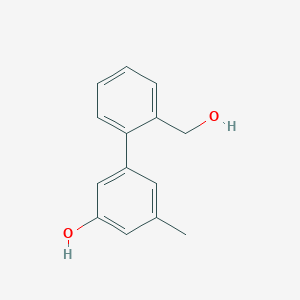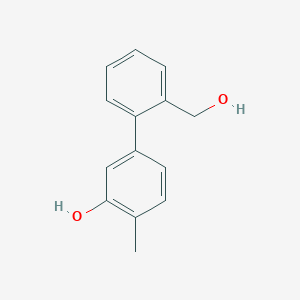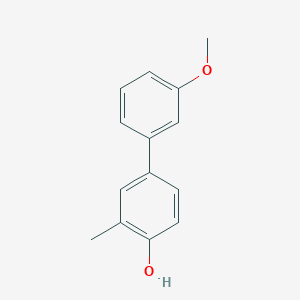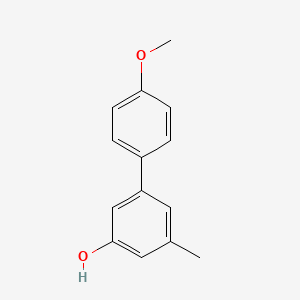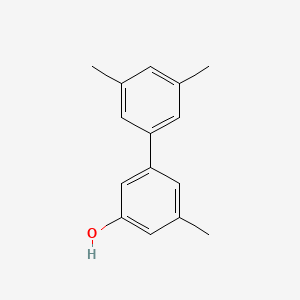
5-(3,5-Dimethylphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dimethylphenyl)-3-methylphenol, 95% (hereafter referred to as 5-DMP-3-MP) is a synthetic aromatic compound with a wide range of applications in science and industry. It is a colorless solid with a melting point of 115-117 °C and a boiling point of 300 °C. It is soluble in organic solvents such as ethanol and ether, and is insoluble in water. 5-DMP-3-MP is used as a starting material for the synthesis of a number of other compounds, and as a reagent in organic synthesis. It is also used as a catalyst in various reactions, and as a precursor for pharmaceuticals and other organic compounds.
Mecanismo De Acción
The mechanism of action of 5-DMP-3-MP is not fully understood. However, it is believed to act as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in a variety of reactions, such as the Friedel-Crafts reaction mentioned above.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMP-3-MP are not well understood. It is believed that it may have some effects on the human body, such as the potential to cause skin irritation. However, there is no evidence to suggest that it has any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-DMP-3-MP in lab experiments is its low cost and availability. It is widely available from chemical suppliers and is relatively inexpensive. Additionally, it is a stable compound and can be stored without significant degradation. The main limitation is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
Given the wide range of applications of 5-DMP-3-MP, there are numerous potential future directions for research. These include further investigation into its mechanism of action and biochemical and physiological effects, as well as its potential as a catalyst in various reactions. Additionally, its potential as a precursor for pharmaceuticals and other organic compounds should be further explored. Finally, its potential as a solvent in the production of plastics should be investigated.
Métodos De Síntesis
5-DMP-3-MP can be synthesized by a number of methods. The most common method is the Friedel-Crafts reaction, which involves the reaction of benzene with an alkyl halide, such as bromoethane. This reaction produces a phenylalkyl halide, which is then reacted with a base, such as sodium hydroxide, to form the desired product. Another method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with an alkyl halide, such as bromoethane, to produce the desired product.
Aplicaciones Científicas De Investigación
5-DMP-3-MP is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a precursor for pharmaceuticals and other organic compounds. It is also used in the synthesis of fluorescent dyes, pesticides, and other compounds. In addition, it is used in the synthesis of polymers, and as a solvent in the production of plastics.
Propiedades
IUPAC Name |
3-(3,5-dimethylphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10-4-11(2)6-13(5-10)14-7-12(3)8-15(16)9-14/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWPGNFTLBCDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683720 |
Source


|
| Record name | 3',5,5'-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-81-9 |
Source


|
| Record name | 3',5,5'-Trimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

